molecular formula C12H15N3O3 B13941875 tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B13941875
M. Wt: 249.27 g/mol
InChI Key: GPDHTJMGKHVASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of bismuth nitrate pentahydrate as a catalyst in the presence of 2,5-dimethoxytetrahydrofuran can yield pyrrole derivatives with excellent efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is unique due to its specific structure, which combines a pyrrolo[3,4-d]pyrimidine core with a formyl and carboxylate group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

tert-butyl 2-formyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-5-8-4-13-10(7-16)14-9(8)6-15/h4,7H,5-6H2,1-3H3

InChI Key

GPDHTJMGKHVASV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.